ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate
Overview
Description
Compounds with a 3,4-dihydro-1H-2-benzopyran-1-yl structure are part of a larger class of organic compounds known as benzopyrans . Benzopyrans are polycyclic aromatic compounds containing a benzene ring fused to a pyran ring .
Molecular Structure Analysis
Benzopyrans have a fused ring structure consisting of a benzene ring and a pyran ring . The exact structure of “ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate” would depend on the positions of the ethyl and 2-oxopropanoate groups.Chemical Reactions Analysis
Benzopyrans can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others . The exact reactions that “this compound” can undergo would depend on the specific structure of the compound.Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate and its derivatives have been the focus of various synthesis studies. For instance, Sunthankar et al. (1993) explored the synthesis of potential metabolites of this compound, including various derivatives like ethyl 3-[3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl]crotonate and others, highlighting the compound's versatility in chemical synthesis (Sunthankar et al., 1993). Similarly, the synthesis of heteroarotinoid ethyl (E)‐4‐[2‐(3,4‐dihydro‐4,4‐dimethyl‐2H‐1‐benzopyran‐6‐YL)‐1‐ propenyl]benzoate-9,10,11,20-14C4 was described by Sunthankar et al. (1990), demonstrating its application in creating labelled compounds for research (Sunthankar et al., 1990).
Polymorphic Studies
In the field of pharmaceutical research, this compound derivatives have been studied for their polymorphic forms. Vogt et al. (2013) examined two polymorphic forms of a related investigational pharmaceutical compound, focusing on their spectroscopic and diffractometric characteristics (Vogt et al., 2013).
Liquid Crystal Properties
In the area of material sciences, Weerasekare et al. (2003) developed synthetic methods for ethyl (E)-4-[2-(3,4-dihydro-2-n-octyl-1-oxy-2H-1-benzothio-pyran-6-yl)-1-propenyl]benzoate and its derivatives, identifying them as the first examples of heteroarotinoids with liquid crystal properties (Weerasekare et al., 2003).
Antimicrobial Activity
The compound's derivatives have also been explored for their antimicrobial properties. Mulwad et al. (2008) synthesized new tetrazole derivatives from 3-acetyl/formyl 4-hydroxy-2H(1)henzapyran-2-one treated with malonitrile and ethyl cyanoacetate, which exhibited significant antibacterial activities (Mulwad et al., 2008).
Future Directions
Properties
IUPAC Name |
ethyl 3-(3,4-dihydro-1H-isochromen-1-yl)-2-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-2-17-14(16)12(15)9-13-11-6-4-3-5-10(11)7-8-18-13/h3-6,13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIICXZMUZFNQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1C2=CC=CC=C2CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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